N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-tryptophan
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Overview
Description
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound featuring a combination of chromenyl and indolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic reactions. The starting materials often include 3,4-dimethyl-2-oxo-2H-chromen and 1H-indole-3-propanoic acid. The key steps involve:
Esterification: The chromenyl group is esterified with an appropriate acylating agent.
Amidation: The ester is then converted to an amide using an amine derivative.
Coupling Reaction: The indolyl group is introduced through a coupling reaction, often facilitated by a catalyst under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID: shares similarities with other chromenyl and indolyl derivatives, such as:
Uniqueness
What sets (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID apart is its unique combination of chromenyl and indolyl groups. This dual functionality allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N2O6 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O6/c1-13-14(2)24(30)32-21-10-16(7-8-17(13)21)31-12-22(27)26-20(23(28)29)9-15-11-25-19-6-4-3-5-18(15)19/h3-8,10-11,20,25H,9,12H2,1-2H3,(H,26,27)(H,28,29)/t20-/m0/s1 |
InChI Key |
RBUPUMFZZDPXIV-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)C |
Origin of Product |
United States |
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